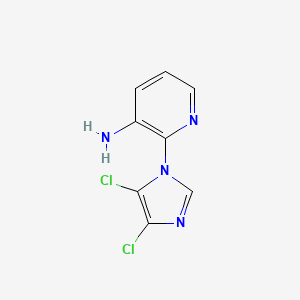

2-(4,5-dichloro-1H-imidazol-1-yl)pyridin-3-amine

Descripción

Propiedades

IUPAC Name |

2-(4,5-dichloroimidazol-1-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4/c9-6-7(10)14(4-13-6)8-5(11)2-1-3-12-8/h1-4H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLPSJGQCYGINQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC(=C2Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)pyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile synthetic route.

Industrial Production Methods

Industrial production of this compound may involve the use of palladium-catalyzed reactions, such as the Suzuki or Heck reactions, to form the imidazole ring and attach it to the pyridine ring . These methods are scalable and can be conducted on a gram scale, making them suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-(4,5-dichloro-1H-imidazol-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the imidazole or pyridine rings.

Substitution: The chlorine atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic effects, particularly in the following areas:

- Antibacterial Activity : Research indicates that 2-(4,5-dichloro-1H-imidazol-1-yl)pyridin-3-amine exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest efficacy comparable to established antibiotics.

- Antifungal Activity : The compound also shows antifungal properties against pathogens like Candida albicans and Aspergillus niger, with IC50 values indicating potent inhibition of fungal growth.

- Anticancer Potential : Studies have suggested that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation. For instance, in melanoma cell studies, treatment resulted in increased levels of phosphorylated p53 and upregulation of p21, leading to G2/M cell cycle arrest .

Agricultural Applications

Due to its biological activity, this compound may be explored as a potential agrochemical. Its antibacterial and antifungal properties can be beneficial in developing new pesticides or fungicides aimed at protecting crops from various pathogens.

Material Science

The compound's unique chemical structure allows it to be utilized as a building block in the synthesis of more complex materials. Its application in developing catalysts for organic reactions has been noted, particularly due to the stability imparted by the imidazole ring.

Study on Antibacterial Properties

In a comparative study assessing various synthesized compounds for their antibacterial efficacy, this compound demonstrated superior activity against both gram-positive and gram-negative bacteria when evaluated using the disc diffusion method .

Anticancer Research

Research focusing on breast cancer models highlighted that treatment with this compound significantly reduced tumor growth in murine models. The mechanism was linked to its ability to disrupt cellular signaling pathways involved in survival and proliferation .

Mecanismo De Acción

The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)pyridin-3-amine involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorine atoms may enhance the compound’s binding affinity to its targets, while the amine group can participate in hydrogen bonding, further stabilizing the interaction.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Imidazole) | CAS Number |

|---|---|---|---|---|

| 2-(4,5-Dichloro-1H-imidazol-1-yl)pyridin-3-amine | C₈H₆Cl₂N₄ | 229.07 | 4,5-dichloro | Not available |

| 6-(4,5-Dimethyl-1H-imidazol-1-yl)pyridin-3-amine | C₉H₁₀N₂ | 146.19 | 4,5-dimethyl | 1243458-09-4 |

Physicochemical Properties

- Electron Effects : The dichloro substituents introduce strong electron-withdrawing effects, reducing the electron density of the imidazole ring compared to the electron-donating methyl groups in the dimethyl analogue. This difference impacts hydrogen-bonding capacity and acidity of the imidazole N–H group .

- Solubility: The dichloro compound is expected to exhibit lower solubility in non-polar solvents due to increased polarity, whereas the dimethyl analogue may show enhanced lipophilicity.

- Thermal Stability : Chlorine substituents generally enhance thermal stability compared to methyl groups, which could influence applications in high-temperature reactions or materials synthesis.

Actividad Biológica

2-(4,5-dichloro-1H-imidazol-1-yl)pyridin-3-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features both imidazole and pyridine rings, with chlorine substitutions that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer effects, as well as its mechanisms of action.

Key Features

- Imidazole Ring : Known for its role in many biologically active molecules.

- Pyridine Ring : Commonly used in medicinal chemistry.

- Chlorine Substituents : May enhance biological activity through electronic effects.

Antibacterial Activity

Research has indicated that this compound exhibits antibacterial properties . In studies conducted against various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as a therapeutic agent against bacterial infections .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity . It was tested against several fungal strains, including Candida albicans and Aspergillus niger. Results indicated that it effectively inhibited fungal growth, with IC50 values indicating potent antifungal properties .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been suggested that the compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage . The mechanism appears to involve modulation of cell signaling pathways related to cell survival and proliferation.

Case Studies

- Study on Melanoma Cells : In vitro experiments demonstrated that treatment with the compound led to increased levels of phosphorylated p53 and upregulation of p21, resulting in G2/M cell cycle arrest. This suggests a potential role in cancer therapy by targeting cell cycle regulation .

- Breast Cancer Models : Another study reported that the compound significantly reduced tumor growth in murine models of breast cancer, highlighting its therapeutic efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.

- ROS Generation : Induction of oxidative stress leading to apoptosis in cancer cells by disrupting mitochondrial function.

Comparative Analysis of Similar Compounds

Q & A

Q. What are the key structural features of 2-(4,5-dichloro-1H-imidazol-1-yl)pyridin-3-amine that influence its reactivity?

The compound’s reactivity is governed by its heterocyclic core and substituents:

- Imidazole ring : The 4,5-dichloro substituents enhance electrophilicity, making the imidazole ring susceptible to nucleophilic attack. Chlorine atoms also increase metabolic stability by reducing oxidation susceptibility .

- Pyridine-3-amine moiety : The amine group at position 3 of the pyridine ring facilitates hydrogen bonding with biological targets, while the pyridine nitrogen participates in π-π stacking interactions .

- Electronic effects : The electron-withdrawing chlorine atoms polarize the imidazole ring, directing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What synthetic routes are reported for this compound?

A common approach involves sequential functionalization:

Imidazole synthesis : React 4,5-dichloroimidazole with a halogenating agent (e.g., POCl₃) to activate the N1 position for substitution.

Pyridine coupling : Use Buchwald-Hartwig amination to attach the pyridin-3-amine group. Yields typically range from 60–75%, with purity confirmed via HPLC .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is employed to isolate the product .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX) resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution:

- Data collection : High-resolution (≤1.0 Å) datasets minimize errors in bond-length and angle measurements .

- Refinement : Anisotropic displacement parameters clarify the orientation of chlorine substituents and amine groups, resolving tautomerism in the imidazole ring .

- Validation : R-factors (<5%) and electron density maps confirm the absence of disorder or solvent interference .

Q. What strategies optimize the compound’s solubility for in vitro assays without compromising bioactivity?

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS) while maintaining receptor-binding affinity .

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

- Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) at non-critical positions, guided by SAR studies .

Q. How to address contradictory bioactivity data across studies involving this compound?

Contradictions often arise from:

- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.5) or ionic strength alter protonation states of the pyridine-3-amine, affecting target binding. Standardize buffer systems .

- Purity discrepancies : Confirm compound purity (>95%) via LC-MS and NMR. Trace impurities (e.g., unreacted dichloroimidazole) can inhibit off-target enzymes .

- Structural analogs : Compare results with derivatives (e.g., methyl vs. ethyl substituents) to isolate the impact of specific functional groups .

Q. What computational methods predict the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals to predict reactivity sites (e.g., imidazole C2 for electrophilic attack) .

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding modes with kinases or GPCRs. The pyridine-3-amine group often anchors the compound in ATP-binding pockets .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes, with RMSD values <2.0 Å indicating robust binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.